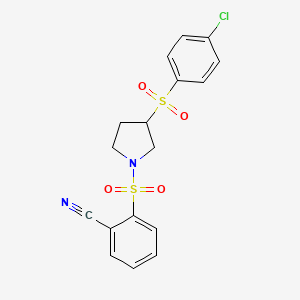

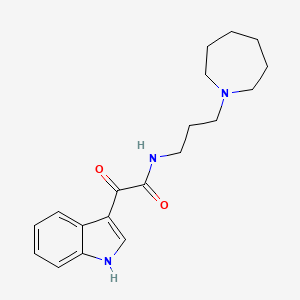

2-((3-((4-氯苯基)磺酰基)吡咯烷-1-基)磺酰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile" is a complex molecule that appears to be related to a family of pyrrolidine derivatives with potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfonyl groups and a chlorophenyl ring suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-component reactions or acid-catalyzed reactions with phenols. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another related compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, was used in an acid-catalyzed reaction with phenols to produce new 1-(arylsulfonyl)pyrrolidines . These methods suggest that the synthesis of the compound might also involve similar strategies, potentially utilizing sulfonyl chloride precursors and pyrrolidine scaffolds under catalytic conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT) calculations, have been performed to predict spectral and geometrical data, showing high correlations with experimental data . The molecule of a related compound, 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, contains nearly planar segments, with the sulfonyl plane inclined at specific angles to other parts of the molecule . These findings suggest that the compound may also exhibit a complex geometry with specific orientations of its functional groups.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by the presence of sulfonyl groups and chlorophenyl rings. For example, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols indicates that sulfonyl groups can participate in the formation of new bonds under mild conditions . Additionally, the stereoselective behavior of a functional diltiazem analogue, which is a pyrrolidine derivative, has been studied, showing that the presence of a stereocenter can lead to different biological activities for each enantiomer . This suggests that the compound may also exhibit stereoselectivity and could undergo reactions that are sensitive to the configuration of its stereocenters.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be quite diverse. The electrochemical study of a penta-substituted pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications as corrosion inhibitors . The stereoselective behavior of pyrrolidine derivatives also suggests that they could have specific binding properties to biological targets, such as L-type calcium channels . The presence of sulfonyl and chlorophenyl groups could also affect the solubility, stability, and overall reactivity of the compound. These properties would be crucial for any potential applications in pharmaceuticals or materials science.

科学研究应用

合成和化学性质

化学化合物2-((3-((4-氯苯基)磺酰基)吡咯烷-1-基)磺酰基)苯甲腈在合成各种杂环和芳香化合物中起着至关重要的作用。它在创建吡咯烷方面发挥着重要作用,该过程模仿了1,3-偶极环加成,但通过涉及γ-氯碳负离子与缺电子的甲亚胺反应产生取代的吡咯烷的不同步骤进行(Mąkosza & Judka, 2005)。此外,它促进了具有高折射率的透明芳香聚酰亚胺的合成,展示了其在材料科学中用于创建具有特定光学性质的化合物的实用性(Tapaswi 等人,2015)。

在晶体结构分析和分子相互作用中的应用

该化合物在探索分子相互作用和晶体结构方面也至关重要,正如涉及氨基嘧啶磺酸盐/羧酸盐相互作用的研究中所证明的那样。这些研究提供了对氢键双分子环基序 R22(8) 的见解,突出了该化合物在理解分子组装和相互作用中的作用(Balasubramani 等人,2007)。

光物理性质和前沿轨道

对具有电子供体部分的 α,β-不饱和丙烯腈衍生物的研究证明了该化合物在研究光物理性质和前沿轨道方面的重要性。此类研究对于开发有机电子器件至关重要,因为它们深入探讨了分子结构和溶剂极性对自组装行为和电子性质的影响(Percino 等人,2016)。

催化和合成应用

在催化和合成中可以看出进一步的应用,其中像 2-((3-((4-氯苯基)磺酰基)吡咯烷-1-基)磺酰基)苯甲腈这样的化合物是必不可少的。例如,具有三齿配体的甲氧基铼(V)配合物证明了该化合物在氧化反应中的作用,有助于理解催化过程和反应机理(Shan 等人,2003)。

属性

IUPAC Name |

2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S2/c18-14-5-7-15(8-6-14)25(21,22)16-9-10-20(12-16)26(23,24)17-4-2-1-3-13(17)11-19/h1-8,16H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPHENQVBGXSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)